molecular formula C11H23NO2 B13440875 N-Pentyl-N-propyl-beta-alanine

N-Pentyl-N-propyl-beta-alanine

Cat. No.: B13440875
M. Wt: 201.31 g/mol
InChI Key: DSBPRSJLVKJQCW-UHFFFAOYSA-N
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Description

N-Pentyl-N-propyl-beta-alanine is a synthetic compound with the molecular formula C11H23NO2 and a molecular weight of 201.306 g/mol . This compound is part of the beta-alanine family, which is known for its various applications in biochemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-N-propyl-beta-alanine typically involves the reaction of beta-alanine with N-pentyl and N-propyl groups under controlled conditions. One common method is the reductive amination of beta-alanine with N-pentyl and N-propyl aldehydes in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-N-propyl-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Pentyl-N-propyl-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pentyl-N-propyl-beta-alanine involves its interaction with specific molecular targets and pathways. It is known to regulate the pantothenate biosynthetic pathway by limiting the supply of beta-alanine in response to coenzyme A concentration. This regulation is mediated by the formation of a complex between activated aspartate decarboxylase (PanD) and PanZ, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate .

Comparison with Similar Compounds

Similar Compounds

  • N-Pentyl-beta-alanine
  • N-Propyl-beta-alanine
  • Beta-alanine

Uniqueness

N-Pentyl-N-propyl-beta-alanine is unique due to its dual substitution with both N-pentyl and N-propyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

3-[pentyl(propyl)amino]propanoic acid

InChI

InChI=1S/C11H23NO2/c1-3-5-6-9-12(8-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14)

InChI Key

DSBPRSJLVKJQCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC)CCC(=O)O

Origin of Product

United States

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